1-methyl-3-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole and benzothiazole intermediates. One common method involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- 2-Methyl-1H-benzothiazole-6-carboxylic acid
- 4-Methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of a pyrazole ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12N4O3S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
1-methyl-3-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O3S/c1-7-4-3-5-9-10(7)15-14(22-9)16-12(19)11-8(13(20)21)6-18(2)17-11/h3-6H,1-2H3,(H,20,21)(H,15,16,19) |
InChI Key |
GIBMIRBIWQFXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.